2-Fluoro-3-methoxy-4-nitrobenzoic acid
Description
Properties
Molecular Formula |
C8H6FNO5 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-5(10(13)14)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
APQHZWULISNIMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical and Physical Properties of 2 Fluoro 3 Methoxy 4 Nitrobenzoic Acid
Tabulated Physicochemical Data
| Property | Value |
| CAS Number | 1137869-98-7 |
| Molecular Formula | C8H6FNO5 |
| Molecular Weight | 215.13 g/mol |
| Appearance | |
| Melting Point | |
| Boiling Point | |
| Solubility |
Role of 2 Fluoro 3 Methoxy 4 Nitrobenzoic Acid in Advanced Organic Synthesis and Materials Science
Applications as a Key Intermediate in Pharmaceutical Synthesis and Drug Discovery
The intricate structure of 2-Fluoro-3-methoxy-4-nitrobenzoic acid makes it an ideal starting material for the synthesis of a wide array of pharmacologically active compounds. Its utility in drug discovery is primarily centered on its role as a precursor to complex heterocyclic scaffolds and other biologically potent molecules.
Precursor in the Development of Bioactive Heterocyclic Scaffolds (e.g., Benzimidazoles, Benzopiperazinones, Pyrrolobenzodiazepines)
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of therapeutic agents. 2-Fluoro-3-methoxy-4-nitrobenzoic acid serves as a key precursor for several important classes of heterocyclic compounds.
Benzimidazoles: The general synthetic strategy towards benzimidazoles using this starting material involves a reductive cyclization pathway. The nitro group is first reduced to an amine, which then undergoes condensation with a suitable carbonyl compound or its equivalent to form the imidazole (B134444) ring. The presence of the fluorine and methoxy (B1213986) groups on the benzimidazole (B57391) core can significantly influence the biological activity of the final compound. While specific examples utilizing 2-Fluoro-3-methoxy-4-nitrobenzoic acid are not extensively documented in publicly available literature, the synthesis of fluorinated benzimidazoles from analogous fluoro-nitroaromatic precursors is a well-established methodology. nih.govresearchgate.net For instance, the reaction of a corresponding ortho-phenylenediamine with an aldehyde or carboxylic acid derivative under acidic or thermal conditions is a common route. organic-chemistry.org The resulting fluoro- and methoxy-substituted benzimidazoles are of significant interest for their potential as antimicrobial, antiviral, and anticancer agents. nih.gov
Benzopiperazinones and Pyrrolobenzodiazepines (PBDs): The synthesis of these more complex heterocyclic systems often involves multi-step sequences where 2-Fluoro-3-methoxy-4-nitrobenzoic acid provides the core aromatic fragment. For the synthesis of PBDs, a class of potent antitumor antibiotics, a common approach involves the coupling of an anthranilic acid derivative (obtainable from the corresponding nitrobenzoic acid) with a proline derivative. nih.gov The fluorine and methoxy substituents on the aromatic ring of the PBD skeleton can modulate the DNA binding affinity and sequence selectivity, which are crucial for their biological activity. While direct synthetic routes starting from 2-Fluoro-3-methoxy-4-nitrobenzoic acid are not explicitly detailed in readily available research, the established synthetic pathways for PBDs strongly suggest its potential as a valuable precursor. nih.gov
Contribution to the Synthesis of Complex Organic Molecules with Potential Biological Activity
Beyond the synthesis of specific heterocyclic scaffolds, 2-Fluoro-3-methoxy-4-nitrobenzoic acid is a versatile intermediate for the construction of a broader range of complex organic molecules with potential therapeutic applications. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, providing numerous avenues for molecular elaboration.
The strategic placement of the fluoro, methoxy, and nitro groups allows for regioselective reactions, such as nucleophilic aromatic substitution of the fluorine atom, which is activated by the electron-withdrawing nitro group. This enables the introduction of a wide range of substituents at a specific position on the aromatic ring, leading to the generation of diverse molecular libraries for high-throughput screening in drug discovery programs.
Utility in the Production of Agrochemicals and Specialized Industrial Chemicals
The structural motifs present in 2-Fluoro-3-methoxy-4-nitrobenzoic acid are also relevant to the agrochemical industry. Fluorinated and nitrated aromatic compounds are known to exhibit herbicidal, insecticidal, and fungicidal properties. While specific patents for agrochemicals explicitly citing 2-Fluoro-3-methoxy-4-nitrobenzoic acid are not prevalent, its potential as a precursor for active ingredients is significant. The synthesis of novel pesticides and herbicides often involves the incorporation of substituted aromatic rings to optimize their biological efficacy and environmental profile.
In the realm of specialized industrial chemicals, this compound can serve as a monomer or an intermediate for the synthesis of high-performance polymers, dyes, and pigments. The nitro group, for instance, can be a precursor to an amino group, which is a key functional group in many dyestuffs.
Exploration in the Design and Synthesis of Novel Organic Materials
The field of materials science is increasingly looking towards tailored organic molecules for the development of advanced materials with specific electronic, optical, and thermal properties. The unique electronic nature of 2-Fluoro-3-methoxy-4-nitrobenzoic acid, arising from the combination of electron-donating (methoxy) and electron-withdrawing (fluoro, nitro, and carboxylic acid) groups, makes it an interesting candidate for the synthesis of novel organic materials.
For example, derivatives of this molecule could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical (NLO) materials. The ability to fine-tune the electronic properties of the molecule through chemical modification of its functional groups offers a pathway to designing materials with desired performance characteristics. While dedicated research on the application of 2-Fluoro-3-methoxy-4-nitrobenzoic acid in materials science is still an emerging area, the fundamental properties of the molecule suggest a promising future in this field.
Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoro 3 Methoxy 4 Nitrobenzoic Acid
High-Resolution Structural Elucidation via X-ray Crystallography
No publicly archived crystal structure data for 2-Fluoro-3-methoxy-4-nitrobenzoic acid was found. As a result, a detailed analysis of its three-dimensional structure and solid-state packing is not possible. The following subsections, therefore, remain unaddressed due to the absence of primary crystallographic data.
Single Crystal X-ray Diffraction Analysis
Information regarding the crystal system, space group, and unit cell dimensions for 2-Fluoro-3-methoxy-4-nitrobenzoic acid is not available in published literature or crystallographic databases.
Powder X-ray Diffraction Applications for Polycrystalline Forms
No powder X-ray diffraction (PXRD) patterns for the polycrystalline form of 2-Fluoro-3-methoxy-4-nitrobenzoic acid have been found in the searched literature. PXRD is a fundamental technique for characterizing the bulk crystalline phase of a material.
Investigation of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Without a solved crystal structure, a definitive analysis of the supramolecular interactions, such as hydrogen bonding involving the carboxylic acid, nitro, and methoxy (B1213986) groups, potential halogen bonding from the fluorine atom, or π-π stacking of the aromatic rings, cannot be conducted.
Resolution of Structural Ambiguities and Disorder Modeling (e.g., Rotational Disorder of Methoxy Group, SHELXL and ORTEP-3 Applications)
The advanced modeling of any potential structural disorder, for instance, the rotational positioning of the methoxy group, which is often refined using programs like SHELXL and visualized with software such as ORTEP-3, is contingent on the availability of raw crystallographic data, which is currently unavailable.
Vibrational Spectroscopic Analysis
While spectroscopic data for related compounds are available, a dedicated experimental spectrum for 2-Fluoro-3-methoxy-4-nitrobenzoic acid was not located in the public domain.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An experimental FT-IR spectrum for 2-Fluoro-3-methoxy-4-nitrobenzoic acid, which would allow for the precise assignment of vibrational frequencies to its specific functional groups (carboxyl, nitro, methoxy, C-F, and aromatic ring modes), is not available in the searched spectral databases. Therefore, a data table of its characteristic vibrational frequencies cannot be provided.
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data
FT-Raman spectroscopy would provide complementary information to FT-IR spectroscopy by detecting vibrational modes that are Raman active. For 2-Fluoro-3-methoxy-4-nitrobenzoic acid, key vibrational modes would include the symmetric stretching of the nitro group (NO₂), the stretching of the carbon-fluorine (C-F) bond, various aromatic ring vibrations, and vibrations of the methoxy (O-CH₃) and carboxylic acid (COOH) groups. A comparative table of expected and observed Raman shifts would be necessary for a complete analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is essential for elucidating the precise connectivity and electronic environment of atoms within the molecule.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the carboxylic acid proton, and the methoxy group protons. The chemical shifts and coupling constants (J-values) between adjacent protons and between protons and the fluorine atom (H-F coupling) would provide definitive evidence for the substitution pattern on the aromatic ring.
Carbon (¹³C) NMR Chemical Shift and Structural Correlation
The ¹³C NMR spectrum would display unique signals for each of the eight carbon atoms in the molecule. The chemical shifts would be highly dependent on the electronic effects of the attached substituents (fluoro, methoxy, nitro, and carboxyl groups). The carbon-fluorine coupling (C-F coupling) would be particularly informative for assigning the carbons in the vicinity of the fluorine atom.
Fluorine (¹⁹F) NMR for Probing Electronic Environments
¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom. Its chemical shift would be highly sensitive to the electronic environment created by the neighboring methoxy and nitro groups, providing valuable insight into the intramolecular electronic interactions.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry would be used to confirm the molecular weight of 2-Fluoro-3-methoxy-4-nitrobenzoic acid (215.13 g/mol ). Analysis of the fragmentation pattern under electron ionization (EI) would reveal characteristic losses, such as the loss of H₂O, OH, CO, and NO₂, which would help to confirm the molecular structure.
Without access to experimental data for 2-Fluoro-3-methoxy-4-nitrobenzoic acid, the generation of the requested detailed and scientifically accurate article is not possible. The creation of such data would constitute a fabrication and would not be a valid representation of the compound's chemical properties.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a definitive analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 2-Fluoro-3-methoxy-4-nitrobenzoic acid, the theoretical monoisotopic mass is calculated based on its molecular formula, C₈H₆FNO₅. This calculated exact mass serves as a reference against which the experimentally measured mass is compared. The analysis is typically performed using soft ionization techniques such as Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, while in positive ion mode, the protonated molecule [M+H]⁺ is detected. The close agreement between the measured and theoretical mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental composition.
Table 1: HRMS Data for 2-Fluoro-3-methoxy-4-nitrobenzoic Acid
| Parameter | Description | Value |
|---|---|---|
| Molecular Formula | The elemental composition of the compound. | C₈H₆FNO₅ |
| Theoretical Exact Mass | The calculated monoisotopic mass of the neutral molecule. | 215.0230 u |
| Ion Mode (Negative) | The expected ion observed in negative ESI mode. | [M-H]⁻ |
| Theoretical m/z [M-H]⁻ | The calculated mass-to-charge ratio of the deprotonated molecule. | 214.0158 |
| Ion Mode (Positive) | The expected ion observed in positive ESI mode. | [M+H]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Chromatography coupled with mass spectrometry is essential for separating the target compound from impurities and analyzing its structure.
Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of 2-Fluoro-3-methoxy-4-nitrobenzoic acid by GC-MS is challenging due to its low volatility and the thermally labile nature of the carboxylic acid and nitro groups. At the high temperatures required for vaporization in the GC inlet, the compound is likely to decompose before reaching the detector. Therefore, a derivatization step, such as esterification of the carboxylic acid to form a more volatile methyl ester, would be necessary for successful GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for the analysis of this compound. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) can effectively separate the acid from non-polar and moderately polar impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated state for better peak shape.
Following separation by LC, the eluent is introduced into the mass spectrometer. ESI is the most common ionization source for this type of analysis. The resulting mass spectrum for the parent ion would confirm the molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information. Key fragmentation pathways for substituted benzoic acids often involve the loss of small neutral molecules.
Table 2: Predicted LC-MS Fragmentation Data for 2-Fluoro-3-methoxy-4-nitrobenzoic Acid ([M-H]⁻ ion)
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Predicted) |
|---|---|---|---|
| 214.0158 | Loss of carbon dioxide | CO₂ | 170.0259 |
| 214.0158 | Loss of nitrogen dioxide | NO₂ | 168.0253 |
Thermal Analysis Methodologies for Phase Transitions and Stability (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is particularly valuable for characterizing the thermal behavior of solid materials.
A DSC analysis of 2-Fluoro-3-methoxy-4-nitrobenzoic acid would involve heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting thermogram plots the heat flow to or from the sample against temperature. An endothermic peak would indicate the melting point of the compound, and the area under this peak corresponds to the enthalpy of fusion. nih.gov For nitroaromatic compounds, the thermal stability is a key parameter. scielo.br The DSC curve would also reveal the onset of thermal decomposition, which is typically observed as a sharp, exothermic event at higher temperatures. scielo.br This exotherm signifies the temperature at which the molecule begins to break down, often with the release of significant energy. scielo.br Studies on various nitrobenzoic acid isomers show that they exhibit significant exothermic decomposition at elevated temperatures. scielo.br
Table 3: Expected Thermal Analysis Data from DSC
| Parameter | Description | Expected Observation |
|---|---|---|
| Melting Point (Tₘ) | The temperature at which the solid-to-liquid phase transition occurs. | A sharp endothermic peak. |
| Enthalpy of Fusion (ΔHfus) | The heat required to melt the substance. | Calculated from the area of the melting peak. |
Future Research Directions and Emerging Prospects for 2 Fluoro 3 Methoxy 4 Nitrobenzoic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of highly substituted aromatic compounds like 2-Fluoro-3-methoxy-4-nitrobenzoic acid traditionally relies on multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Current synthetic approaches for similar compounds, such as 2-fluoro-3-nitrobenzoic acid, often start from precursors like o-methylphenol or 2-fluoro-3-nitrotoluene. wipo.intchemicalbook.com A novel route for 2-fluoro-3-nitrobenzoic acid, for instance, involves the nitration of o-methylphenol, followed by chlorination, fluorination, and final oxidation. wipo.int While effective, these methods often employ harsh reagents and generate significant waste.
The principles of green chemistry are increasingly guiding synthetic strategies. tandfonline.com Future pathways for 2-Fluoro-3-methoxy-4-nitrobenzoic acid could leverage these principles, such as:
Mechanochemistry: Solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts has been shown to be a rapid and environmentally friendly alternative to solution-based protocols, eliminating the need for toxic, high-boiling solvents. rsc.orgrsc.org
Biomimetic Catalysis: The use of substituted iron porphyrins as biomimetic catalysts for the aerobic oxidation of nitrotoluenes to nitrobenzoic acids represents a novel green synthesis approach. researchgate.net
Alternative Reagents: Exploring alternative and safer nitrating agents, such as nitronium salts or dinitrogen pentoxide (N2O5), could offer improved selectivity and reduce the corrosive waste associated with traditional mixed-acid nitrations. numberanalytics.com Similarly, replacing hazardous fluorinating agents with milder and more selective N-fluoro compounds is a continuing area of interest. researchgate.net
A comparison of conventional versus potential green synthetic steps is outlined below:
| Reaction Step | Conventional Method | Potential Green/Sustainable Alternative | Key Advantage |
| Nitration | Mixed acid (H₂SO₄/HNO₃) | Nitronium salts (e.g., NO₂BF₄); Dinitrogen pentoxide (N₂O₅) numberanalytics.com | Higher selectivity, reduced corrosive waste. |
| Fluorination | Halex reaction, Balz–Schiemann reaction dovepress.com | Solid-state mechanochemical fluorination with KF rsc.orgrsc.org | Avoids toxic solvents, rapid reaction times. |
| Oxidation | Strong oxidants (e.g., KMnO₄, CrO₃) | Aerobic oxidation with biomimetic catalysts (e.g., iron porphyrins) researchgate.net | Uses air as the oxidant, milder conditions. |
The development of a convergent synthesis that builds the molecule with minimal protection/deprotection steps and maximizes atom economy will be a primary goal for the industrial-scale production of this compound and its derivatives.
Rational Design and Synthesis of Advanced Derivatives with Tailored Properties
The specific substitution pattern of 2-Fluoro-3-methoxy-4-nitrobenzoic acid makes it an ideal scaffold for rational drug design and the creation of advanced materials. The analysis of structure-activity relationships (SAR) is fundamental to modifying a bioactive compound to enhance its effects or potency by altering its chemical structure. wikipedia.org
In medicinal chemistry, nitroaromatic compounds have a long history, serving as precursors to a wide range of therapeutics, including antibacterial and anticancer agents. acs.orgnih.govscielo.br The electron-withdrawing properties of the nitro and fluoro groups, combined with the methoxy (B1213986) group's electronic and steric influence, can be exploited to design derivatives with high specificity for biological targets. Future research should focus on:
Enzyme Inhibitors: Benzoic acid derivatives are common scaffolds for enzyme inhibitors. nih.govresearchgate.net By understanding the topology of an enzyme's active site, derivatives can be designed to form specific interactions (e.g., hydrogen bonding, electrostatic interactions) that lead to potent and selective inhibition. 182.160.97unifi.it For example, studies on substituted 3-benzoic acid derivatives as inhibitors for M. tuberculosis dihydrofolate reductase (MtDHFR) have shown that fragment-based drug design can lead to compounds with significantly improved activity. nih.gov
Bioisosteric Replacement: Systematically replacing the functional groups on the ring can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the nitro group could be reduced to an amine, which can then be further functionalized, or it could be replaced by other electron-withdrawing groups to modulate activity and reduce potential toxicity associated with nitroaromatics. researchgate.netmdpi.com
The table below summarizes the potential roles of each substituent in rationally designed derivatives:
| Substituent | Position | Potential Role in Derivative Design |
| Fluoro | 2 | Enhances binding affinity, improves metabolic stability, modulates pKa. numberanalytics.com |
| Methoxy | 3 | Acts as a hydrogen bond acceptor, influences conformation and solubility. |
| Nitro | 4 | Strong electron-withdrawing group, potential for bioreduction to active species, key interaction point. nih.gov |
| Carboxylic Acid | 1 | Key anchoring group for binding to target proteins (e.g., via salt bridges), point for derivatization (e.g., esters, amides). |
Development of Enhanced Computational Models for Predictive Chemical Behavior
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby accelerating the design and discovery process. For 2-Fluoro-3-methoxy-4-nitrobenzoic acid and its derivatives, future research will benefit immensely from enhanced computational models.
Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a variety of molecular descriptors that correlate with experimental observations. nih.gov For instance, calculations can predict:
Acidity (pKa): The effects of substituents on the pKa of benzoic acids have been successfully modeled using quantum chemical parameters, achieving excellent correlation with experimental data. unamur.be
Reactivity: Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) can predict the electrophilicity and reactivity of nitroaromatic compounds. nih.gov
Molecular Interactions: Computational studies can elucidate how substituted benzoic acids self-associate in solution through hydrogen bonding or π-π stacking, which is crucial for understanding crystallization and formulation. bohrium.comucl.ac.uk
Furthermore, the integration of machine learning (ML) with quantum chemical calculations is an emerging frontier. ML algorithms can be trained on datasets of calculated atomic charges and other parameters to predict empirical constants, such as Hammett's constants, for new molecules with high accuracy. acs.org Developing bespoke ML models for this class of compounds could rapidly screen virtual libraries of derivatives for desired properties like target binding affinity or low toxicity, significantly reducing the need for laborious experimental work.
Integration of High-Throughput Screening and Automated Synthesis in Materials and Medicinal Chemistry Research
To fully realize the potential of the 2-Fluoro-3-methoxy-4-nitrobenzoic acid scaffold, future research must embrace automation and high-throughput methodologies. The traditional cycle of designing, synthesizing, and testing compounds one at a time is a significant bottleneck in discovery pipelines.
Automated synthesis platforms, often utilizing flow chemistry, allow for the rapid generation of compound libraries. In these systems, reagents are pumped through reactors where reactions occur, followed by in-line purification and analysis. This approach offers several advantages over batch chemistry, including improved reaction control, enhanced safety, and the ability to quickly optimize reaction conditions.
The integration of these automated synthesis platforms with high-throughput screening (HTS) creates a closed-loop discovery engine. This process would involve:
Library Synthesis: An automated platform synthesizes a library of derivatives from the 2-Fluoro-3-methoxy-4-nitrobenzoic acid core.
HTS: The newly synthesized compounds are directly transferred to an HTS system for biological or materials property screening.
Data Analysis: The screening results are fed into a computational model or algorithm.
Iterative Design: The algorithm analyzes the structure-activity relationship from the screening data and designs the next generation of compounds with predicted improved properties.
Automated Re-synthesis: The system then automatically synthesizes the newly designed compounds, restarting the cycle.
This integrated approach dramatically accelerates the discovery of lead compounds in medicinal chemistry and novel materials with desired functionalities.
Potential in Advanced Functional Materials and Optoelectronic Applications
The unique combination of functional groups suggests that 2-Fluoro-3-methoxy-4-nitrobenzoic acid and its derivatives could serve as valuable components in advanced functional materials.
Polymers and Polymersomes: Benzoic acids can be used as building blocks for polymers. For instance, they can be incorporated into block copolymers that self-assemble in aqueous solutions to form polymersomes—vesicular structures with a bilayer membrane. polymersource.camdpi.com These nanostructures are highly valued in drug delivery for their ability to encapsulate both hydrophilic and hydrophobic molecules. mdpi.com The specific substituents on the benzoic acid ring can be used to tune the properties of the resulting polymersome, such as stability, permeability, and stimulus-responsiveness.
Liquid Crystals: Aromatic carboxylic acids are common components of liquid crystals (mesogens). The rigid core of the benzoic acid, combined with the polar functional groups, can facilitate the formation of ordered liquid crystalline phases. Fluorine-containing aromatics have gained significant attention in this field. researchgate.net
Future work in this area will involve synthesizing polymers and macrocycles from 2-Fluoro-3-methoxy-4-nitrobenzoic acid and characterizing their self-assembly, liquid crystalline behavior, and optoelectronic properties to unlock their potential in next-generation materials.
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-3-methoxy-4-nitrobenzoic acid with high regioselectivity?
To achieve regioselectivity, a stepwise protection-deprotection strategy is recommended. For instance:
- Introduce the methoxy group first via nucleophilic substitution or alkylation of a hydroxy precursor.
- Nitration at the para position relative to the methoxy group, leveraging its electron-donating effect to direct nitration .
- Fluorination via electrophilic or nucleophilic aromatic substitution (e.g., Balz-Schiemann reaction) at the ortho position, considering steric and electronic effects of existing substituents . Purity can be validated using HPLC (>98% purity standards, as seen in fluorinated benzoic acid derivatives) .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of 2-fluoro-3-methoxy-4-nitrobenzoic acid?
- ¹H NMR : The methoxy group typically appears as a singlet near δ 3.8–4.0 ppm. Nitro and fluorine groups deshield adjacent protons, causing downfield shifts. For example, aromatic protons near the nitro group may resonate at δ 8.0–8.5 ppm .
- ¹⁹F NMR : A distinct singlet near δ -110 to -120 ppm confirms fluorine presence .
- FTIR : Stretching vibrations for NO₂ (~1520 and 1350 cm⁻¹), C-F (~1250 cm⁻¹), and COOH (~1700 cm⁻¹) are critical markers .
Q. What are the key applications of this compound in medicinal chemistry?
Fluorinated benzoic acids are intermediates in drug discovery, particularly for targeting enzymes or receptors. For example:
- Analogues like 3-fluoro-4-methoxybenzoic acid are used in Alzheimer’s disease drug candidates, suggesting potential neuropharmacological applications .
- The nitro group enables further functionalization (e.g., reduction to amine for coupling reactions) in protease inhibitor design .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2-fluoro-3-methoxy-4-nitrobenzoic acid in cross-coupling reactions?
- The methoxy group (electron-donating) activates the ring for electrophilic substitution but sterically hinders ortho positions.
- The nitro group (electron-withdrawing) deactivates the ring, directing reactions to meta/para positions relative to itself.
- Fluorine (moderately electron-withdrawing) further polarizes the aromatic system, enhancing electrophilic substitution at specific sites. Computational modeling (e.g., DFT) is recommended to predict reactive sites .
Q. What degradation pathways occur under varying pH conditions, and how can decomposition products be characterized?
- Acidic conditions : Hydrolysis of the nitro group to amine or hydroxylamine derivatives.
- Alkaline conditions : Decarboxylation of the carboxylic acid group, forming CO₂ and a fluorinated nitrobenzene derivative .
- Photolysis : Nitro-to-nitrito rearrangement or radical-mediated cleavage, detectable via HPLC-MS and EPR spectroscopy . Stability studies should follow ICH guidelines, using accelerated aging tests (40°C/75% RH) .
Q. How can conflicting NMR data for similar fluorinated benzoic acids be resolved?
Discrepancies in chemical shifts may arise from solvent effects, concentration, or impurities. For example:
- DMSO-d₆ vs. CDCl₃: Proton exchange in DMSO can broaden peaks, complicating integration .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOH) and optimize stoichiometry to minimize byproducts like di-nitrated isomers .
- Safety Protocols : Handle nitro and fluorine-containing compounds under fume hoods with PPE (gloves, goggles) due to potential toxicity .
- Data Validation : Cross-reference spectral data with NIST databases or published analogues (e.g., 4-fluoro-3-nitrobenzoic acid, MW 185.11) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
